Vetiveryl Acetate: A Comprehensive Technical Guide on its Chemical Composition and Analysis
Vetiveryl Acetate: A Comprehensive Technical Guide on its Chemical Composition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vetiveryl acetate (B1210297) is a highly valued sesquiterpenoid ester in the fragrance industry, prized for its complex and refined woody, earthy, and sweet aroma. Unlike many fragrance ingredients that are single chemical entities, vetiveryl acetate is a complex mixture derived from the acetylation of vetiver oil, which is extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The final composition and olfactory profile of vetiveryl acetate are intricately linked to the geographical origin of the vetiver oil and the specific manufacturing process employed.[1][2] This technical guide provides an in-depth exploration of the chemical composition of vetiveryl acetate, its associated CAS numbers, and detailed experimental protocols for its synthesis and analysis.
Chemical Composition and CAS Number
Vetiveryl acetate is not a single compound but a complex mixture of sesquiterpenoid esters.[3] This complexity arises from the fact that its precursor, vetiverol (the alcohol fraction of vetiver oil), is itself a mixture of numerous sesquiterpene alcohols.[4] Consequently, the acetylation process yields a diverse array of corresponding acetate esters.[3] The primary component of most vetiveryl acetate varieties is khusimyl acetate.[5]
The intricate and variable nature of vetiveryl acetate is reflected in the assignment of multiple CAS (Chemical Abstracts Service) numbers. The specific CAS number often denotes the origin of the vetiver oil and the particular acetylation process used. For instance, vetiveryl acetate derived from Haitian vetiver oil, where the entire essential oil is acetylated, may have a different CAS number than that produced from Javan vetiver oil where the vetiverol fraction is first isolated and then acetylated.[6][7]
Commonly encountered CAS numbers for vetiveryl acetate include:
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62563-80-8 : A frequently cited CAS number for vetiveryl acetate.
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84082-84-8 : Often associated with vetiveryl acetate derived from Haitian vetiver.[6][8]
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117-98-6 : Another CAS number associated with this substance.
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68917-34-0 : Also used to identify vetiveryl acetate.[8]
The general chemical formula for the primary sesquiterpene acetates found in the mixture is C₁₇H₂₆O₂.[4]
Data Presentation: Chemical Composition of Vetiveryl Acetate
The following table summarizes the chemical composition of various vetiveryl acetate samples as determined by comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS). The percentages can vary significantly based on the source of the vetiver oil (e.g., Haiti, Java) and the production method.
| Compound | Chemical Class | Typical Percentage Range (%) |
| Khusimyl acetate | Sesquiterpene Acetate | 11.0 - 27.0 |
| (E)-Isovalencenyl acetate | Sesquiterpene Acetate | 3.0 - 28.0 |
| Vetiselinenyl acetate | Sesquiterpene Acetate | 3.0 - 10.0 |
| α-Vetivone | Sesquiterpenone | 1.0 - 4.0 |
| β-Vetivone | Sesquiterpenone | 2.0 - 3.0 |
| α-Isonootkatyl acetate | Sesquiterpene Acetate | 1.0 - 7.0 |
| Cyclocopacamphan-12-yl acetate A | Sesquiterpene Acetate | 1.0 - 3.0 |
| Cyclocopacamphan-12-yl acetate B | Sesquiterpene Acetate | 1.0 - 3.0 |
| Khusian-2-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| Ziza-6(13)en-3α-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| β-Funebren-14-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| Ziza-6(13)en-3β-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| Isokhusimyl acetate | Sesquiterpene Acetate | 0 - 2.0 |
| Ylangen-15-yl acetate | Sesquiterpene Acetate | 0 - 1.0 |
| β-Vetivenene | Sesquiterpene | 0 - 1.0 |
Data compiled from a study on the volatile constituents of vetiver.[9]
Experimental Protocols
Synthesis of Vetiveryl Acetate
The industrial production of vetiveryl acetate is primarily achieved through the esterification of vetiverol, the sesquiterpene alcohol fraction of vetiver oil.[3] This can be accomplished through chemical or biotechnological methods.
1. Chemical Synthesis (Laboratory Scale Protocol)
This protocol describes a general procedure for the acetylation of vetiverol using acetic anhydride (B1165640).
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Materials:
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Vetiverol (isolated from vetiver oil)
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Acetic anhydride
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Pyridine (or another suitable catalyst such as sulfuric acid)[4]
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve a known quantity of vetiverol in an excess of pyridine.
-
Cool the mixture in an ice bath and slowly add a molar excess of acetic anhydride with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and slowly add it to a beaker containing ice-cold water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove acetic acid and pyridine) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude vetiveryl acetate.
-
The crude product can be further purified by fractional distillation under reduced pressure to obtain a high-purity vetiveryl acetate.[2]
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2. Biotechnological Synthesis
Recent advancements have explored the use of enzymes, such as lipases, for the synthesis of vetiveryl acetate. This approach is considered more sustainable and can offer higher selectivity.[3]
-
General Principle:
-
Vetiver oil is dissolved in a suitable solvent.
-
An acylating agent (e.g., ethyl acetate) and a lipase (B570770) preparation (e.g., from Candida antarctica) are added.
-
The reaction is allowed to proceed, often at or near room temperature.[10]
-
The enzymatic process can selectively acetylate primary alcohols, leaving secondary and tertiary alcohols largely unreacted, resulting in a vetiveryl acetate with a unique chemical composition and aroma profile.[3]
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Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the qualitative and quantitative analysis of the complex mixture of compounds in vetiveryl acetate.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sesquiterpene analysis (e.g., 5% phenyl methyl siloxane phase).[11]
-
-
Sample Preparation:
-
Dilute the vetiveryl acetate sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC-MS Parameters (Illustrative Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 8 °C/min to 300 °C.
-
Hold at 300 °C for 15 minutes.[12]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identification of individual components is achieved by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification is typically performed using the relative peak area percentage from the total ion chromatogram (TIC) or by using an internal standard method for more accurate results.[1]
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Mandatory Visualizations
Logical Relationship Diagram
Caption: Vetiveryl Acetate Production Pathway.
Experimental Workflow Diagram
Caption: GC-MS Analysis Workflow.
References
- 1. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vetiveryl acetate | 117-98-6 | Benchchem [benchchem.com]
- 4. ScenTree - Vetiveryl acetate (CAS N° 84082-84-8) [scentree.co]
- 5. ec.europa.eu [ec.europa.eu]
- 6. perfumeextract.co.uk [perfumeextract.co.uk]
- 7. vetiveryl acetate [thegoodscentscompany.com]
- 8. VETIVERYL ACETATE (EX VETIVER HAITI) [ventos.com]
- 9. chrysopogon_zizanioides_l._roberty [Tinkturenpresse] [tinkturenpresse.de]
- 10. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 11. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
